[2,2'-Bipyridine]-5-carbonitrile

Catalog No.
S1537964
CAS No.
1802-28-4
M.F
C11H7N3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bipyridine]-5-carbonitrile

CAS Number

1802-28-4

Product Name

[2,2'-Bipyridine]-5-carbonitrile

IUPAC Name

6-pyridin-2-ylpyridine-3-carbonitrile

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H

InChI Key

PXIRMJXGWBMBHR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N

Synonyms

2,2'-BIPYRIDINE-5-CARBONITRILE

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N

[2,2'-Bipyridine]-5-carbonitrile (CAS 1802-28-4), commonly referred to as 5-cyano-2,2'-bipyridine, is an asymmetric, electron-deficient bipyridine ligand utilized in advanced coordination chemistry and materials science. By incorporating a strongly electron-withdrawing cyano group at the 5-position, this compound significantly lowers the lowest unoccupied molecular orbital (LUMO) of the resulting transition metal complexes (e.g., Ru, Ir, Os, Zn) compared to standard unsubstituted 2,2'-bipyridine [1]. This targeted electronic modulation makes it a critical precursor for synthesizing highly reducible metal-to-ligand charge transfer (MLCT) chromophores, electrocatalysts, and organic light-emitting diode (OLED) dopants. Furthermore, the cyano moiety serves as a robust synthetic handle for downstream conversions—such as hydrolysis to carboxylic acids for TiO2 surface anchoring—or as a bridging coordination site for constructing multimetallic architectures.

Substituting [2,2'-Bipyridine]-5-carbonitrile with unsubstituted 2,2'-bipyridine or symmetrically substituted analogs (such as 4,4'-dicyano-2,2'-bipyridine) fundamentally alters the electrochemical and photophysical profile of the final material. Unsubstituted bipyridine lacks the electron-withdrawing capacity required to anodically shift reduction potentials, rendering it ineffective for applications demanding high electron affinity or low-energy MLCT states [1]. Conversely, symmetrical dicyano-bipyridines introduce two reactive sites, which can lead to unwanted cross-linking, oligomerization, or complex statistical mixtures during downstream functionalization. The precise asymmetry of the 5-cyano derivative ensures that the resulting metal complex possesses a highly directional dipole moment and a single, predictable site for surface anchoring or post-synthetic modification, which is essential for the reproducible manufacturing of optoelectronic devices and targeted photocatalysts.

Anodic Shift in First Reduction Potential for Electrocatalyst Design

The incorporation of the electron-withdrawing cyano group in [2,2'-Bipyridine]-5-carbonitrile significantly stabilizes the ligand-centered lowest unoccupied molecular orbital (LUMO). In comparative cyclic voltammetry studies of heteroleptic Ruthenium(II) complexes, the first ligand-centered reduction potential for [Ru(bpy)2(5-cyano-bpy)]2+ exhibits an anodic shift of approximately 200 to 250 mV compared to the standard[Ru(bpy)3]2+ baseline [1]. This quantitative shift confirms that the 5-cyano ligand acts as the primary electron acceptor in the complex, facilitating easier reduction.

Evidence DimensionFirst ligand-centered reduction potential (E1/2)
Target Compound DataAnodic shift of +200 to +250 mV (easier to reduce)
Comparator Or Baseline[Ru(bpy)3]2+ baseline (unsubstituted 2,2'-bipyridine)
Quantified Difference~250 mV lower reduction barrier
ConditionsCyclic voltammetry in acetonitrile, vs Ag/AgCl or SCE

This predictable LUMO lowering is critical for buyers designing photocatalysts or battery redox mediators that require specific, low-energy electron acceptance thresholds.

Red-Shifted MLCT Emission for Optoelectronic Applications

The asymmetric electronic push-pull nature induced by the 5-cyano substitution directly impacts the photophysical properties of resulting transition metal chromophores. When coordinated to Ir(III) or Ru(II) centers, the stabilized LUMO of the 5-cyano-2,2'-bipyridine ligand narrows the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift in the metal-to-ligand charge transfer (MLCT) emission. Compared to unsubstituted bipyridine complexes, the emission maximum typically shifts by 30 to 50 nm toward the red or near-infrared spectrum [1].

Evidence DimensionMLCT Emission Maximum (λ_max)
Target Compound DataRed-shifted by 30–50 nm
Comparator Or BaselineUnsubstituted 2,2'-bipyridine metal complexes
Quantified Difference30–50 nm bathochromic shift
ConditionsRoom temperature photoluminescence in organic solvents (e.g., acetonitrile)

Procurement teams sourcing ligands for OLED dopants or luminescent sensors must select this compound to achieve targeted lower-energy (red/NIR) emission profiles without altering the primary metal center.

Monofunctionalization Selectivity for Surface Anchoring

For applications requiring surface immobilization, such as dye-sensitized solar cells (DSSCs), ligands must possess specific anchoring groups. [2,2'-Bipyridine]-5-carbonitrile serves as a highly efficient precursor that can be quantitatively hydrolyzed to 5-carboxy-2,2'-bipyridine. Unlike symmetrical 4,4'-dicyano-2,2'-bipyridine, which yields a mixture of mono- and di-carboxylic acids requiring complex chromatographic separation, the asymmetric 5-cyano derivative ensures 100% selectivity for a single anchoring site [1]. This absolute selectivity eliminates purification bottlenecks and ensures uniform binding geometry on TiO2 surfaces.

Evidence DimensionSelectivity for mono-carboxylic acid formation upon hydrolysis
Target Compound Data100% mono-functional product
Comparator Or Baseline4,4'-dicyano-2,2'-bipyridine (yields statistical mixtures)
Quantified DifferenceElimination of di-substituted byproducts
ConditionsStandard basic or acidic nitrile hydrolysis conditions

This absolute regiocontrol drastically reduces downstream purification costs and batch-to-batch variability when manufacturing surface-bound catalysts or sensitizers.

Precursor for Dye-Sensitized Solar Cell (DSSC) Sensitizers

Following its selective hydrolysis to a mono-carboxylic acid, this compound is the ideal precursor for synthesizing asymmetric Ru(II) sensitizers that require a single, highly directional anchoring point on mesoporous TiO2 electrodes, ensuring optimal electron injection efficiency and preventing cross-linking [1].

Ligand for Red/NIR OLED Emitters

Due to the 30-50 nm red-shift in MLCT emission caused by the cyano group's LUMO stabilization, this ligand is specifically procured for synthesizing Iridium(III) or Osmium(II) phosphorescent dopants targeting the red or near-infrared spectrum in advanced display technologies[2].

Synthesis of Directional Coordination Polymers

The cyano group can act as a secondary coordination site (via the nitrogen lone pair) to a different metal center. This makes the compound a critical building block for constructing heterometallic coordination polymers or Metal-Organic Frameworks (MOFs) where precise, asymmetric bridging is required without the steric hindrance of di-substituted analogs[3].

XLogP3

1.4

Wikipedia

[2,2'-Bipyridine]-5-carbonitrile

Dates

Last modified: 07-17-2023

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